molecular formula C7H8F2N2O B1475612 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 1862745-97-8

3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No. B1475612
CAS RN: 1862745-97-8
M. Wt: 174.15 g/mol
InChI Key: YGBAHEBCDFRCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile, commonly referred to as 3-DFPN, is a compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and as a drug target. 3-DFPN is a small organic molecule that has been studied for its ability to act as a building block for other molecules and its potential to be used as a drug target. It is a relatively new compound, having only been discovered in the early 2000s, and is still being studied for its potential applications.

Scientific Research Applications

Type 2 Diabetes Treatment

This compound has been identified as a selective alpha-amino amide dipeptidyl peptidase IV inhibitor, which is significant in the treatment of type 2 diabetes . It has shown potential in enhancing the incretin hormone activity, which is crucial for insulin secretion.

Pharmacokinetics and Metabolism Studies

The pharmacokinetics and metabolism of this compound have been extensively studied in rats, dogs, and humans. It has been used to understand the absorption, distribution, metabolism, and excretion (ADME) profile of dipeptidyl peptidase IV inhibitors .

Drug Development

Due to its potent inhibitory action and selectivity, the compound has been used in the development of new therapeutic agents. It serves as a lead compound for the synthesis of more effective and safer drugs for chronic conditions like diabetes .

Enzyme Inhibition Research

Researchers have utilized this compound to study the inhibition mechanisms of dipeptidyl peptidase IV, which is an enzyme involved in glucose metabolism. This research aids in understanding how to regulate the enzyme for therapeutic purposes .

Molecular Docking Simulations

The compound has been used in molecular docking studies to predict the orientation and binding within the active site of enzymes like CYP2D6 and CYP3A4. This helps in predicting the drug’s behavior in metabolic pathways .

Preclinical Studies

It has been part of preclinical studies to evaluate its oral bioavailability and plasma protein binding properties. These studies are essential for determining the dosage and delivery method for human use .

Chemical Synthesis

The compound’s structure has been used as a template for synthesizing various analogs. These analogs are then tested for their pharmacological properties, expanding the range of potential medications.

Metabolite Identification

In drug discovery, identifying metabolites is crucial. This compound has been used to study unusual metabolic pathways, including amide hydrolysis and pyrimidine ring scission, which are important for drug safety assessments .

Mechanism of Action

properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBAHEBCDFRCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.